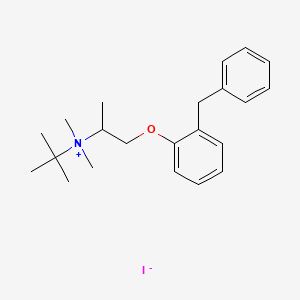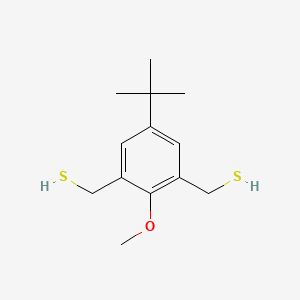
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C13H20OS2 It is characterized by the presence of a tert-butyl group, a methoxy group, and two thiol groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-2-methoxybenzene with formaldehyde and hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of a bis(methylthio) intermediate, which is then converted to the final product by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets through its thiol groups. These groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- (5-tert-Butyl-2-methoxyphenyl)dimethylsulfane
- (5-tert-Butyl-2-methoxy-1,3-phenylene)bis(methylsulfane)
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
(5-tert-Butyl-2-methoxy-1,3-phenylene)dimethanethiol is unique due to the presence of both thiol and methoxy groups on the same phenylene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biomolecules and materials, making it a valuable compound in research and industry.
特性
CAS番号 |
77180-48-4 |
|---|---|
分子式 |
C13H20OS2 |
分子量 |
256.4 g/mol |
IUPAC名 |
[5-tert-butyl-2-methoxy-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C13H20OS2/c1-13(2,3)11-5-9(7-15)12(14-4)10(6-11)8-16/h5-6,15-16H,7-8H2,1-4H3 |
InChIキー |
FXPYOAHDGVERHB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CS)OC)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


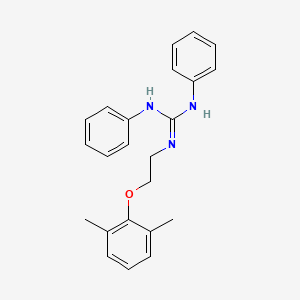
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
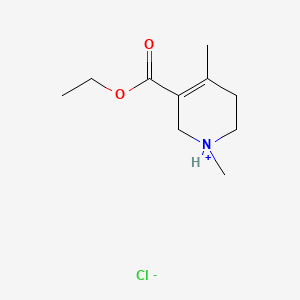

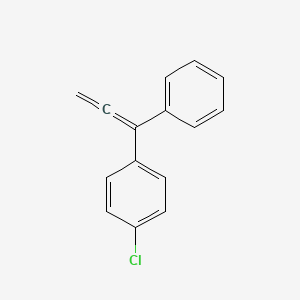
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
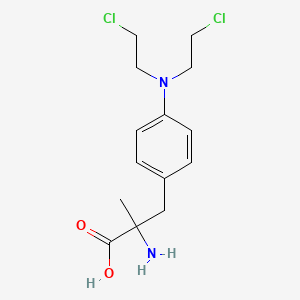
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)

![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
